molecular formula C22H17FN2O4 B11546568 4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate

4-[(E)-{2-[hydroxy(phenyl)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate

Cat. No.: B11546568
M. Wt: 392.4 g/mol
InChI Key: RQLZZHFFOWVCEJ-ZVHZXABRSA-N
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Description

4-[(E)-[(2-HYDROXY-2-PHENYLACETAMIDO)IMINO]METHYL]PHENYL 3-FLUOROBENZOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phenylacetamido group, an imino group, and a fluorobenzoate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(2-HYDROXY-2-PHENYLACETAMIDO)IMINO]METHYL]PHENYL 3-FLUOROBENZOATE typically involves a multi-step process. One common method involves the reaction of 4-aminobenzaldehyde with 2-hydroxy-2-phenylacetamide in the presence of a suitable catalyst to form the imine intermediate. This intermediate is then reacted with 3-fluorobenzoic acid under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final compound .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-[(2-HYDROXY-2-PHENYLACETAMIDO)IMINO]METHYL]PHENYL 3-FLUOROBENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(E)-[(2-HYDROXY-2-PHENYLACETAMIDO)IMINO]METHYL]PHENYL 3-FLUOROBENZOATE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-[(E)-[(2-HYDROXY-2-PHENYLACETAMIDO)IMINO]METHYL]PHENYL 3-FLUOROBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorobenzoate group in 4-[(E)-[(2-HYDROXY-2-PHENYLACETAMIDO)IMINO]METHYL]PHENYL 3-FLUOROBENZOATE imparts unique chemical and biological properties, such as increased stability and potential for specific interactions with biological targets .

Properties

Molecular Formula

C22H17FN2O4

Molecular Weight

392.4 g/mol

IUPAC Name

[4-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] 3-fluorobenzoate

InChI

InChI=1S/C22H17FN2O4/c23-18-8-4-7-17(13-18)22(28)29-19-11-9-15(10-12-19)14-24-25-21(27)20(26)16-5-2-1-3-6-16/h1-14,20,26H,(H,25,27)/b24-14+

InChI Key

RQLZZHFFOWVCEJ-ZVHZXABRSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)F)O

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)F)O

Origin of Product

United States

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